![molecular formula C12H17N3O2S2 B250416 4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide, also known as EMT, is a small molecule that has shown potential in various scientific research applications. It belongs to the class of compounds known as thioamides and has a unique chemical structure that makes it an interesting compound for further investigation.
Wirkmechanismus
The exact mechanism of action of 4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to a decrease in inflammation, cell proliferation, and other biological activities.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation in certain cell types. In addition, it has also been shown to have anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal candidate for studying cellular processes. In addition, it has a unique chemical structure that can be modified to create new derivatives with improved properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide. One area of interest is the development of new derivatives with improved properties, such as increased solubility or potency. Another area of research is the investigation of its potential use in the treatment of various diseases, such as cancer or inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and biological effects.
Synthesemethoden
The synthesis of 4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide involves the reaction of 4-ethyl-5-methyl-2-mercaptothiophene-3-carboxamide with propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide has been studied extensively for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-fungal properties. In addition, it has also been investigated for its potential use as a fluorescent probe for the detection of certain molecules.
Eigenschaften
Molekularformel |
C12H17N3O2S2 |
---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
4-ethyl-5-methyl-2-(propanoylcarbamothioylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2S2/c1-4-7-6(3)19-11(9(7)10(13)17)15-12(18)14-8(16)5-2/h4-5H2,1-3H3,(H2,13,17)(H2,14,15,16,18) |
InChI-Schlüssel |
XHIRVOJVKYPLEW-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)CC)C |
Kanonische SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.